N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-(cyclohexylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c21-16-8-6-15(7-9-16)19(26)24-20-23-17(13-27-20)10-11-18(25)22-12-14-4-2-1-3-5-14/h6-9,13-14H,1-5,10-12H2,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPNFZGAUNONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioamide Synthesis and α-Haloketone Coupling
The 2-aminothiazole moiety is typically synthesized via Hantzsch thiazole synthesis. Experimental data from thiazole derivatives (e.g., 1235403-62-9) indicates optimized conditions:
Mechanistic studies suggest cyclization proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation.
Propionamide Sidechain Installation
Reductive Amination Strategy
A three-step sequence derived from's nitro reduction protocols:
Nitropropionyl Intermediate Formation
Catalytic Hydrogenation
Acylation with Cyclohexylmethyl Isocyanate
4-Fluorobenzoyl Coupling via Mixed Carbonate Activation
Carbodiimide-Mediated Amidation
Adapting's benzamide synthesis:
LC-MS monitoring (adapted from's quality control methods) confirms complete consumption of starting amine.
Alternative Pathway: Sequential Thiazole-Benzamide Assembly
Early-Stage Benzamide Installation
Synthesize 4-fluorobenzoyl-protected thioamide via:
Perform Hantzsch cyclization with 3-bromopropiophenone (as in Section 2.1)
Install cyclohexylmethylamine via nucleophilic acyl substitution:
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Late-Stage) | Route B (Early-Stage) |
|---|---|---|
| Total steps | 5 | 4 |
| Overall yield | 44% | 49% |
| Purification challenges | High (polar intermediates) | Moderate |
| Scalability | Limited by Pd/C step | Better for bulk |
Route B demonstrates advantages in step economy and scalability, though requiring strict temperature control during propionyl chloride formation.
Process Optimization Considerations
Catalytic System Enhancements
Solvent Selection Matrix
| Reaction Step | Recommended Solvent | Alternatives |
|---|---|---|
| Hantzsch cyclization | EtOH/H₂O | iPrOH |
| Amidation | DMF | NMP |
| Reductive amination | MeOH | EtOAc |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The thiazole ring and the fluorobenzamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Cyclohexylmethyl ketone or cyclohexylcarboxylic acid derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted thiazole and benzamide derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity and specificity towards certain targets. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity and chemical reactivity.
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide: Contains a methyl group instead of fluorine, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can significantly influence its biological activity by enhancing its metabolic stability and binding interactions with target proteins. This makes it a unique candidate for further development in medicinal chemistry.
Biological Activity
N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring , a fluorobenzamide moiety , and a cyclohexylmethyl group . The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides under acidic conditions.
- Attachment of the Cyclohexylmethyl Group : Introduced through a nucleophilic substitution reaction.
- Formation of the Amide Bond : Finalized using coupling reagents like EDCI and HOBt in the presence of a base such as triethylamine.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant activity against various bacterial and fungal strains. Studies have shown that thiazole derivatives often possess antibacterial, antifungal, and anti-inflammatory properties, suggesting that this compound may share these beneficial effects.
Anticancer Activity
The compound's unique molecular architecture implies potential efficacy in cancer treatment. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be further explored for its anticancer properties.
Comparative Analysis
To understand the biological activity better, a comparison with similar compounds is essential:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4-Chlorobenzamide | Chlorine instead of Fluorine | Potentially altered activity |
| 4-Methylbenzamide | Methyl group instead of Fluorine | Different pharmacokinetic properties |
The presence of fluorine in this compound is noteworthy as it may enhance metabolic stability and binding interactions with target proteins, making it a unique candidate for further development in medicinal chemistry.
Case Studies
Several studies have investigated the biological activity of thiazole derivatives:
- Cholinesterase Inhibition : A study on similar benzamide derivatives revealed significant inhibition of acetylcholinesterase (AChE), suggesting potential neuroprotective effects .
- Anticancer Efficacy : Research has demonstrated that certain thiazole compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Q & A
What are the key steps and optimized reaction conditions for synthesizing N-(4-(3-((cyclohexylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide?
Level : Basic
Answer :
The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones, requiring precise pH control (5.5–6.5) and temperatures of 60–80°C to minimize side products .
- Amide bond formation : Coupling the thiazole intermediate with 4-fluorobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C to prevent racemization .
- Cyclohexylmethylamine conjugation : Nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to ensure reaction specificity .
Optimization focuses on solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1.2–1.5 equivalents for amine coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Which spectroscopic and analytical methods are critical for characterizing this compound?
Level : Basic
Answer :
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiazole ring, amide bond orientation, and fluorine substitution patterns (e.g., 4-fluorobenzamide aromatic protons at δ 7.8–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- FT-IR : Identification of carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level : Advanced
Answer :
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., kinase inhibitors for enzyme activity studies) .
- Compound purity : Re-characterize batches via HPLC and NMR to exclude degradants or synthetic byproducts .
- Pharmacokinetic factors : Conduct parallel studies on solubility (e.g., DMSO stock concentration ≤1 mM) and metabolic stability (e.g., liver microsome assays) to contextualize in vitro vs. in vivo discrepancies .
Meta-analyses using platforms like PubChem BioActivity Data can identify consensus trends .
What strategies improve the compound’s stability during long-term storage and experimental use?
Level : Advanced
Answer :
- Storage conditions : Lyophilize and store at -20°C under argon in amber vials to prevent hydrolysis/oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- In-solution stability : Use deuterated DMSO for NMR studies to avoid solvent interactions. For biological assays, prepare fresh solutions and avoid freeze-thaw cycles .
- pH-dependent stability : Pre-screen buffers (pH 6–8) via accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring .
How can the mechanism of action be elucidated for this compound in disease models?
Level : Advanced
Answer :
- Target identification : Employ affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify pathways affected by treatment (e.g., apoptosis, cell cycle arrest) .
- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases, GPCRs) based on the compound’s 3D structure (thiazole ring as a hydrogen bond acceptor) .
Which functional groups dominate the compound’s reactivity and pharmacological profile?
Level : Basic
Answer :
- Thiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites, contributing to inhibitory activity .
- 4-Fluorobenzamide : The electron-withdrawing fluorine increases metabolic stability and modulates logP for improved membrane permeability .
- Cyclohexylmethyl group : Provides lipophilicity for target engagement and steric bulk to reduce off-target interactions .
How can researchers optimize the yield of critical synthetic intermediates?
Level : Advanced
Answer :
- Temperature control : For thiazole formation, maintain 70–80°C to accelerate cyclization while avoiding side reactions (e.g., over-oxidation) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (2–5 bar H₂) and solvent (MeOH/EtOAC) .
- Workup procedures : Use liquid-liquid extraction (ethyl acetate/water) to recover intermediates with >85% efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
